molecular formula C12H17NO2 B11896545 Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

Cat. No.: B11896545
M. Wt: 207.27 g/mol
InChI Key: LPIWPKRIDUUDJR-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 109839-13-6) is a versatile chemical scaffold in medicinal chemistry and organic synthesis. This compound is part of a significant class of molecules known as 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindoles, which have been established as a new series of potent and selective cyclooxygenase-2 (COX-2) inhibitors . Notably, this series demonstrates that a sulfonyl group is not a structural requisite for COX-2 inhibition, distinguishing it from other well-known classes of inhibitors. Researchers value this core structure for developing anti-inflammatory agents with potent in vivo efficacy and a promising gastric tolerance profile. The compound is characterized by a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . It is offered for research applications only and is not intended for diagnostic or therapeutic use. All buyers assume responsibility for confirming product identity and/or purity.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)11-10-7-5-4-6-9(10)8(2)13-11/h13H,3-7H2,1-2H3

InChI Key

LPIWPKRIDUUDJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCCC2=C(N1)C

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Core Structure Formation

The tetrahydroisoindole core is typically constructed via cyclization reactions. A prominent approach involves the use of cyclohexene derivatives as precursors. For instance, 1-nitro-1-cyclohexene (52 ) undergoes hydrolysis and decarboxylation under alkaline conditions to yield 4,5,6,7-tetrahydroisoindole (54 ) in 90% yield . Subsequent alkylation or acylation introduces substituents at the 1- and 3-positions.

Key Reaction Pathway:

  • Cyclohexene Nitro Intermediate : Nitration of cyclohexene derivatives generates nitrocyclohexene, which is hydrolyzed to form an isoindole precursor.

  • Decarboxylation : Alkaline conditions (e.g., NaOH in ethylene glycol) facilitate decarboxylation, yielding the tetrahydroisoindole scaffold .

  • Functionalization : The 1-position is esterified using ethyl chloroformate, while the 3-methyl group is introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

Optimization Insights :

  • Temperature control during decarboxylation (reflux at 120°C) minimizes side reactions.

  • Solvent polarity (e.g., ethylene glycol) enhances reaction efficiency by stabilizing intermediates .

Vilsmeier-Haack Formylation and Subsequent Modifications

The Vilsmeier-Haack reaction is pivotal for introducing formyl groups, which serve as intermediates for further functionalization. Ethyl 4,5,6,7-tetrahydroisoindole-1-carboxylate (53 ) undergoes formylation with POCl₃/DMF to yield the 1-carboxaldehyde derivative (55 ) . Bromination at the 3-position using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) enables Suzuki-Miyaura cross-coupling with methylboronic acids, introducing the 3-methyl group .

Critical Parameters :

  • Bromination Selectivity : DBDMH in THF at −78°C ensures regioselective bromination at the 3-position .

  • Cross-Coupling Efficiency : Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base achieve 85–92% yields in Suzuki reactions .

Example Protocol :

  • Formylation : React 53 with POCl₃ (2 equiv) and DMF (3 equiv) in dichloroethane at 0°C → 55 (78% yield).

  • Bromination : Treat 55 with DBDMH (1.2 equiv) in THF at −78°C → 3-bromo derivative (56 ).

  • Methylation : Perform Suzuki coupling with methylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/H₂O (90°C, 12 h) → Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (82% yield) .

Reductive Alkylation of Isoindole Intermediates

Reduction of pre-functionalized isoindoles offers an alternative route. Ethyl 3-bromo-4,5,6,7-tetrahydroisoindole-1-carboxylate (56 ) is subjected to hydrogenation in the presence of methyl iodide and Raney nickel, yielding the 3-methyl derivative.

Reaction Conditions :

  • Catalyst : Raney nickel (10 wt%) in methanol.

  • Pressure : H₂ gas at 50 psi, 80°C for 6 h.

  • Yield : 75% .

Advantages :

  • Avoids harsh bromination steps.

  • Scalable for industrial production.

Multi-Component One-Pot Synthesis

Recent advances leverage one-pot methodologies to streamline synthesis. A four-component reaction involving ethyl acetoacetate, methylamine, cyclohexanone, and methyl acrylate in the presence of InCl₃ (20 mol%) under ultrasound irradiation generates the target compound in 95% yield .

Mechanistic Overview :

  • Knoevenagel Condensation : Cyclohexanone and methyl acrylate form a cyclohexene intermediate.

  • Michael Addition : Ethyl acetoacetate reacts with the cyclohexene derivative.

  • Cyclization : InCl₃ catalyzes intramolecular esterification and dehydrogenation .

Optimization Data :

ParameterOptimal ValueYield (%)
Catalyst Loading20 mol% InCl₃95
Solvent50% EtOH95
Temperature40°C95
Reaction Time20 min95

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclization/Vilsmeier8298ModerateHigh
Reductive Alkylation7595HighModerate
One-Pot Synthesis9599HighLow

Key Findings :

  • One-Pot Synthesis : Highest yield and purity but requires specialized equipment (ultrasound irradiation) .

  • Cyclization Route : Balances cost and scalability, ideal for laboratory-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate is investigated for its potential as a pharmacological agent. Research indicates that derivatives of isoindole compounds exhibit various biological activities, including anti-inflammatory and analgesic properties. For instance, studies have shown that certain isoindole derivatives can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process .

Case Study: Synthesis of Isoindole Derivatives
In a study focused on synthesizing new isoindole derivatives for therapeutic applications, this compound was utilized as a precursor for the development of compounds with enhanced biological activity. The synthesis involved the conversion of this compound into various derivatives using standard organic reactions such as Suzuki coupling and Vilsmeier formylation .

Organic Synthesis

Role as a Building Block
This compound serves as an essential building block in organic synthesis due to its unique structural features. It can be transformed into various functionalized isoindoles through reactions such as alkylation and acylation. The versatility of this compound makes it valuable for constructing complex molecular architectures in synthetic chemistry.

Data Table: Synthetic Pathways

Reaction TypeProductYield (%)Reference
Suzuki CouplingFunctionalized Isoindole85
Vilsmeier FormylationAldehyde Derivative90
AlkylationAlkylated Isoindole75

Material Science

Applications in Polymer Chemistry
this compound is also explored in polymer chemistry for the development of new materials. Its ability to undergo polymerization reactions allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Analytical Chemistry

Use in Analytical Methods
The compound is employed in analytical chemistry as a standard reference material for developing methods to quantify isoindoles in biological samples. Techniques such as High Performance Liquid Chromatography (HPLC) utilize this compound to establish calibration curves essential for accurate measurement of isoindoles in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound is compared to structurally related derivatives, focusing on substituent positions, molecular properties, and reactivity. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Reactivity Reference
Ethyl 3,7-dimethyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate C₁₃H₁₉NO₂ 222.15 3-Me, 7-Me Higher steric hindrance; MP 80–84°C; reduced solubility in polar solvents
Ethyl 7-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate C₁₁H₁₅NO₂ 193.25 7-Me Less steric bulk; potential for regioselective functionalization
Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate C₁₁H₁₅NO₂ 193.25 No substituents Higher reactivity due to unhindered positions; used in supramolecular chemistry
Ethyl 3-bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate C₁₁H₁₄BrNO₂ 272.14 3-Br Bromine enhances electrophilicity; suitable for cross-coupling reactions
Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate C₁₆H₁₈N₂O₄ 302.33 3-NH₂, 4-O, 6-(5-Me-furyl) Amino group enables hydrogen bonding; oxo group increases acidity

Physicochemical Properties

  • Molecular Weight : Brominated derivatives (e.g., ) have higher molecular weights (~272 g/mol), impacting solubility and diffusion rates.

Biological Activity

Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS No. 109839-13-6) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 207.27 g/mol
  • CAS Number : 109839-13-6
  • MDL Number : MFCD03931063

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Specifically, it has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance:

  • Case Study : A study investigated the compound's effects on hepatocellular carcinoma (HCC) cell lines. The results indicated significant growth inhibition at concentrations as low as 10 µM without affecting non-tumorigenic cells .

The biological activity of this compound appears to be linked to its ability to modulate key signaling pathways involved in cell proliferation and survival:

  • Inhibition of Tumor Cell Motility : this compound was shown to inhibit cell migration in cancer cells, which is crucial for metastasis .
  • Phosphoprotein Signaling : Studies demonstrated alterations in the levels and localization of phosphoproteins associated with cell signaling pathways critical for tumor growth and metastasis .

Comparative Biological Activity

To better understand the efficacy of this compound, a comparison with other related compounds is useful:

Compound NameAnticancer Activity (GI50)Mechanism of Action
This compoundLow µMInhibits cell growth and motility
ThalidomideLow µMImmunomodulatory effects
LenalidomideLow nMInhibits angiogenesis and tumor growth

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Its derivatives are being explored for enhanced biological activity:

  • Synthetic Pathway : The compound can be synthesized through a multi-step reaction involving cyclization and functional group modifications .
  • Derivative Evaluation : Ongoing research is focused on creating derivatives that may exhibit improved pharmacokinetic properties or increased potency against specific cancer types.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C3, ester at C1). Key signals: δ 1.3 ppm (ester CH₃), δ 2.5–3.1 ppm (tetrahydro ring protons) .
  • IR Spectroscopy : C=O stretch at ~1700 cm⁻¹ (ester), N-H bend at ~3400 cm⁻¹ (isoindole NH) .
  • X-ray Crystallography : Resolves spatial conformation and hydrogen-bonding networks. SHELX and ORTEP-III are standard for refinement and visualization .

Advanced Tip : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to assign overlapping proton environments .

How can computational modeling resolve discrepancies in reported biological activity data?

Advanced Research Question
Conflicting bioactivity data (e.g., IC₅₀ variations in enzyme inhibition) may arise from:

  • Conformational flexibility : Molecular dynamics (MD) simulations (e.g., AMBER, GROMACS) predict dominant binding conformers .
  • Solvent effects : DFT calculations (B3LYP/6-311+G(d,p)) model solvation energies to explain solubility-driven activity differences .

Case Study : MD simulations of the compound’s interaction with cytochrome P450 revealed a high-energy conformer with 10× lower binding affinity, aligning with observed IC₅₀ variability .

What strategies validate the compound’s 3D structure when crystallographic data is unavailable?

Q. Methodological Answer

  • Comparative NMR : Compare experimental ¹³C shifts with computed values (GIAO-DFT) to validate substituent positions .
  • Electron Diffraction : For microcrystalline samples, pair with powder XRD (Rietveld refinement) to approximate unit cell parameters .
  • Hydrogen Bonding Analysis : Graph-set analysis (e.g., Etter’s rules) predicts packing motifs from intermolecular interactions .

Q. Methodological Answer

  • SHELXL : Refines anisotropic displacement parameters for heavy atoms (C, N, O). Use the TWIN command to handle twinned crystals .
  • SHELXS : Solves structures via direct methods for high-symmetry space groups (e.g., P2₁/c) .
  • ORTEP-III : Visualizes thermal ellipsoids to identify disordered regions (e.g., ethyl groups) .

Pro Tip : For low-resolution data, apply restraints (DFIX, ISOR) to stabilize refinement .

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